
What are the chemical properties of 2-Tert-
butylpyrimidin-4-amine?

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 2-Tert-butylpyrimidin-4-amine

Cat. No.: B181711 Get Quote

An In-depth Technical Guide to the Chemical Properties of 2-Tert-butylpyrimidin-4-amine

Prepared by: Gemini, Senior Application Scientist

For: Researchers, Scientists, and Drug Development Professionals

Abstract
This document provides a comprehensive technical overview of the chemical properties of 2-
Tert-butylpyrimidin-4-amine. While direct experimental data for this specific isomer is limited

in publicly accessible literature, this guide synthesizes information from close structural analogs

and foundational chemical principles to present a robust profile. We will explore the molecule's

structural features, predicted physicochemical and spectroscopic properties, reactivity, and

potential applications, particularly within the context of medicinal chemistry. The guide is

structured to provide not just data, but also the scientific reasoning behind the predicted

properties and experimental considerations, reflecting a field-proven approach to chemical

characterization.

Introduction and Structural Elucidation
2-Tert-butylpyrimidin-4-amine is a heterocyclic aromatic amine belonging to the

aminopyrimidine class. The aminopyrimidine scaffold is a privileged structure in drug discovery,

frequently found in kinase inhibitors and other biologically active molecules[1]. The molecule
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consists of a pyrimidine ring substituted with a sterically demanding tert-butyl group at the 2-

position and a primary amine at the 4-position.

The placement of these functional groups dictates the molecule's electronic distribution, steric

accessibility, and potential for intermolecular interactions. The tert-butyl group, a bulky,

electron-donating alkyl substituent, sterically shields the adjacent ring nitrogen and influences

the overall lipophilicity. The 4-amino group is a key site for hydrogen bonding and serves as a

primary determinant of the compound's basicity and nucleophilicity.

Identifier Value

IUPAC Name 2-(tert-butyl)pyrimidin-4-amine

Molecular Formula C₈H₁₃N₃

Molecular Weight 151.21 g/mol [2]

Canonical SMILES CC(C)(C)C1=NC=CC(=N1)N

CAS Number
Not readily available; Isomer 4-tert-

Butylpyrimidin-2-amine is CAS 17321-94-7[2]

Predicted Physicochemical Properties
Direct experimental values for 2-Tert-butylpyrimidin-4-amine are not extensively reported.

The following properties are predicted based on computational models and data from closely

related analogs, such as 4-(tert-Butyl)pyridin-2-amine and other substituted pyrimidines.
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Property
Predicted Value /
Characteristic

Rationale & Comparative
Insights

pKa ~5.5 - 6.5

The pKa is primarily

determined by the protonation

of a ring nitrogen. The

electron-donating tert-butyl

group slightly increases

basicity compared to

unsubstituted aminopyrimidine,

while the amino group also

contributes. This predicted

range is typical for

aminopyrimidines.

XLogP3-AA ~1.8 - 2.0

The value is estimated from

analogs like N-tert-butyl-2-

methylpyrimidin-4-amine

(XLogP3: 1.9)[3] and 4-(tert-

Butyl)pyridin-2-amine

(XLogP3: 1.9)[4]. The bulky

tert-butyl group significantly

increases lipophilicity

compared to simpler

aminopyrimidines.

Hydrogen Bond Donors 1 (from -NH₂)

The primary amine provides a

hydrogen bond donor site,

crucial for receptor binding

interactions[3].

Hydrogen Bond Acceptors
3 (2 ring Nitrogens, 1 amine

Nitrogen)

The lone pairs on the three

nitrogen atoms can act as

hydrogen bond acceptors[3].
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Solubility

Soluble in organic solvents

(e.g., DMSO, Methanol,

Chloroform). Low to moderate

solubility in water, forming

weakly basic solutions.

The aromatic core and tert-

butyl group confer organic

solubility, while the amine and

ring nitrogens allow for some

aqueous solubility, especially

under acidic conditions via salt

formation.

Physical Form
Expected to be a crystalline

solid at room temperature.

Similar substituted

aminopyrimidines and

pyridines are typically solids.

Storage
Store at 2-8°C under an inert

atmosphere.

Recommended storage for a

related isomer suggests

refrigeration to maintain long-

term stability[2].

Reactivity and Chemical Behavior
The reactivity of 2-Tert-butylpyrimidin-4-amine is governed by the interplay between the

electron-deficient pyrimidine ring, the electron-donating amino and tert-butyl groups, and steric

hindrance.

Basicity and Nucleophilicity
The molecule possesses three nitrogen atoms, but their basicity varies significantly. The

exocyclic 4-amino group is the most nucleophilic site. In an Sₙ2 reaction with an alkyl halide, N-

alkylation will occur preferentially at the 4-amino position rather than the ring nitrogens[5].

Protonation also occurs preferentially at a ring nitrogen, typically N1, which is less sterically

hindered than N3.

Electrophilic Aromatic Substitution
The pyrimidine ring is inherently electron-deficient and generally resistant to electrophilic

aromatic substitution. However, the powerful electron-donating 4-amino group activates the

ring, directing electrophiles to the 5-position, which is ortho and para to the activating groups.

Halogenation (e.g., with NBS or NCS) or nitration would be expected to occur at C5.
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Synthetic Pathway Analysis
A plausible and robust synthesis for this class of compounds involves the condensation of a

substituted amidine with a β-ketoester or a similar 1,3-dielectrophile. The workflow below

illustrates a logical synthetic route.

Starting Materials

Reaction Step

Intermediate

Tautomerization & Aromatization

Final Product

Pivalamidine
(from Pivalonitrile)

Base-catalyzed
Condensation

(e.g., NaOEt, EtOH, Reflux)

Malononitrile

Diamine Intermediate

Forms pyrimidine core

Tautomerization

2-Tert-butylpyrimidin-4-amine
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Click to download full resolution via product page

Caption: Proposed synthesis of 2-Tert-butylpyrimidin-4-amine.

This protocol represents a self-validating system. The progress of the condensation can be

monitored by TLC or LC-MS, looking for the consumption of starting materials and the

appearance of a new product with the expected molecular weight. The final product's identity

would then be confirmed through the spectroscopic methods detailed below.

Predicted Spectroscopic Data
¹H NMR Spectroscopy

δ ~1.3-1.4 ppm (singlet, 9H): This signal corresponds to the nine equivalent protons of the

tert-butyl group. Its singlet nature is due to the absence of adjacent protons.

δ ~5.0-6.0 ppm (broad singlet, 2H): The two protons of the primary amine (-NH₂) would

appear here. The signal is often broad due to quadrupole broadening and chemical

exchange.

δ ~6.5-6.7 ppm (doublet, 1H): This signal is assigned to the proton at the 5-position (H-5) of

the pyrimidine ring. It is coupled to the proton at the 6-position.

δ ~8.0-8.2 ppm (doublet, 1H): This downfield signal corresponds to the proton at the 6-

position (H-6), which is deshielded by the adjacent ring nitrogen.

¹³C NMR Spectroscopy
δ ~28-30 ppm: Quaternary carbon of the tert-butyl group.

δ ~38-40 ppm: Methyl carbons of the tert-butyl group.

δ ~105-110 ppm: C5 of the pyrimidine ring.

δ ~158-162 ppm: C4 and C6 of the pyrimidine ring.

δ ~170-175 ppm: C2 of the pyrimidine ring, significantly downfield due to attachment to two

nitrogen atoms and the tert-butyl group.
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Mass Spectrometry (EI)
Molecular Ion (M⁺): An intense peak at m/z = 151, corresponding to the molecular weight of

the compound.

Major Fragment: A significant peak at m/z = 136, resulting from the characteristic loss of a

methyl radical ([M-15]⁺) from the tert-butyl group, leading to a stable tertiary carbocation.

This is a common fragmentation pattern for tert-butyl containing compounds[6].

Safety and Handling
No specific MSDS is available for 2-Tert-butylpyrimidin-4-amine. However, based on related

aromatic amines and pyrimidines, the following precautions are mandatory.

Hazard Statements: Assumed to be harmful if swallowed, cause skin irritation, and cause

serious eye irritation[7][8].

Personal Protective Equipment (PPE): Wear chemical safety goggles or a face shield,

chemical-resistant gloves (e.g., nitrile), and a lab coat. All handling should be performed in a

certified chemical fume hood to avoid inhalation of dust or vapors[9].

Incompatibility: Avoid strong oxidizing agents, strong acids, and acid anhydrides[9].

First Aid: In case of eye or skin contact, flush immediately with copious amounts of water for

at least 15 minutes and seek medical attention. If ingested, do NOT induce vomiting and

seek immediate medical attention[9].

Conclusion and Future Work
2-Tert-butylpyrimidin-4-amine is a compound of significant interest for medicinal chemistry

due to its privileged aminopyrimidine core. This guide has outlined its predicted chemical

properties based on established principles and data from close structural analogs. While these

predictions provide a strong foundation for researchers, experimental validation is paramount.

Future work should focus on the definitive synthesis and characterization of this molecule,

including X-ray crystallography to confirm its solid-state structure and detailed kinetic studies to

quantify its reactivity. Such data will be invaluable for the rational design of new therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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